Cefprozil monohydrate

Übersicht

Beschreibung

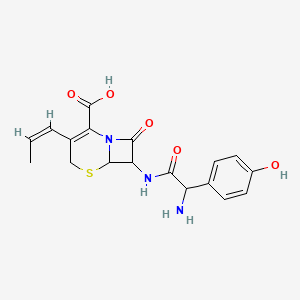

Cefprozil monohydrate is a semi-synthetic, second-generation cephalosporin antibiotic. It is commonly used to treat a variety of bacterial infections, including those of the ear, skin, and respiratory tract. The chemical name for the monohydrate is (6R, 7R)-7-[®-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate .

Analyse Chemischer Reaktionen

Reaction Pathway

Key observations:

-

Step a reduces unwanted side reactions by protecting the amine with di-tert-butyl dicarbonate .

-

Step b uses oxalyl chloride to activate the carboxyl group, enabling efficient coupling with compound IV .

Stability and Degradation Pathways

Cefprozil’s stability is influenced by its β-lactam ring and hydroxyl groups:

Hydrolysis of β-Lactam Ring

-

The β-lactam ring undergoes hydrolysis under acidic or alkaline conditions , leading to loss of antibacterial activity.

-

pH-dependent degradation :

Solid-State Stability

Isomerization Reactions

Cefprozil exists as a 90:10 cis/trans isomeric mixture . The synthesis route ensures predominant cis-isomer formation:

-

Stereochemical control : The allylic chloride displacement with triphenylphosphine (forming intermediate 2 ) and subsequent ylide condensation with acetaldehyde ensures ≥90% cis-configuration .

-

Isomer separation is not required due to comparable antimicrobial activity of both forms .

Pharmacokinetic Metabolism

While cefprozil is primarily excreted unchanged, minor metabolic pathways include:

Enzymatic Hydrolysis

-

Hepatic enzymes partially hydrolyze the β-lactam ring, though this accounts for <10% of clearance .

-

Urinary excretion : 54–62% of the dose is eliminated unchanged .

Plasma Concentrations

| Dose (mg) | Peak Plasma (µg/mL) | Half-Life (hr) | Urinary Excretion (%) |

|---|---|---|---|

| 250 | 6.1 | 1.5 | 60 |

| 500 | 10.5 | 1.5 | 62 |

| 1000 | 18.3 | 1.5 | 54 |

| Data from FDA pharmacokinetic studies . |

Key Functional Group Reactivity

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Cefprozil is primarily indicated for the treatment of various infections caused by susceptible strains of bacteria. The following are notable applications:

- Acute Otitis Media : Cefprozil is effective against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, including beta-lactamase-producing strains .

- Sinusitis : It is used in treating acute bacterial sinusitis, particularly in pediatric populations .

- Skin and Skin Structure Infections : Clinical studies have demonstrated cefprozil's efficacy in treating skin infections caused by susceptible organisms .

- Pharyngitis/Tonsillitis : Cefprozil is also indicated for treating pharyngitis and tonsillitis in children .

Pharmacokinetics

Cefprozil exhibits favorable pharmacokinetic properties:

- Absorption : The drug is well absorbed after oral administration, with peak plasma concentrations occurring approximately 1.5 hours post-dose.

- Distribution : The steady-state volume of distribution is approximately 0.23 L/kg.

- Elimination : The average plasma half-life is about 1.3 hours in healthy subjects, with urinary excretion accounting for approximately 60% of the administered dose .

Table 1: Pharmacokinetic Parameters of Cefprozil

| Dosage (mg) | Peak Plasma Concentration (µg/mL) | Urinary Excretion (%) |

|---|---|---|

| 250 | 6.1 | 60 |

| 500 | 10.5 | 62 |

| 1000 | 18.3 | 54 |

Case Studies

Several clinical trials support the use of cefprozil in various infections:

- Acute Otitis Media : A study involving pediatric patients showed that cefprozil was as effective as high-dose amoxicillin in treating acute otitis media, with fewer side effects reported .

- Skin Infections : In a comparative study against cefaclor, cefprozil demonstrated superior efficacy in treating skin infections, leading to quicker resolution times and lower recurrence rates .

- Pharyngitis/Tonsillitis : A randomized trial highlighted cefprozil's effectiveness in treating streptococcal pharyngitis, showing significant symptom relief compared to placebo controls .

Safety Profile

Cefprozil is generally well-tolerated, but like all antibiotics, it can lead to side effects such as gastrointestinal disturbances (diarrhea, nausea) and allergic reactions in some patients. Serious adverse effects are rare but may include severe diarrhea due to Clostridium difficile infection .

Wirkmechanismus

Cefprozil monohydrate, like other beta-lactam antibiotics, exerts its effects by binding to penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity.

Cefaclor: A second-generation cephalosporin with similar uses but different pharmacokinetic properties.

Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against gram-negative bacteria.

Uniqueness of Cefprozil Monohydrate: this compound is unique due to its high oral bioavailability and its effectiveness against a wide range of gram-positive and gram-negative bacteria. It is particularly noted for its activity against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis .

Biologische Aktivität

Cefprozil monohydrate is a semi-synthetic, second-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, in vitro efficacy against various pathogens, and relevant clinical findings.

Cefprozil functions by inhibiting bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding inhibits the third and final stage of cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes .

Pharmacokinetics

- Absorption : Cefprozil is well absorbed after oral administration, with a bioavailability of approximately 90-95% .

- Distribution : The volume of distribution is about 0.23 L/kg, and plasma protein binding is approximately 36% .

- Half-life : The elimination half-life in healthy individuals is around 1.3 hours, but this can extend to 5.9 hours in patients with renal impairment .

- Excretion : Cefprozil is primarily eliminated via the kidneys, with significant urinary excretion observed post-administration .

In Vitro Activity

Cefprozil demonstrates in vitro activity against a variety of gram-positive and gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected organisms:

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 100 | 0.25 | 8.00 |

| Streptococcus pneumoniae | 200 | 0.06 | 1.00 |

| Haemophilus influenzae | 150 | 0.12 | 2.00 |

| Escherichia coli | 300 | 1.00 | 16.00 |

| Moraxella catarrhalis | 50 | ≤0.008 | 0.25 |

Cefprozil is particularly effective against beta-lactamase producing strains of certain pathogens, which enhances its clinical utility .

Case Study: Drug-Induced Liver Injury

A notable case involved a 27-month-old girl who developed jaundice after receiving cefprozil for cystitis. Liver biopsy indicated drug-induced liver injury, highlighting the potential hepatotoxicity associated with cefprozil use in sensitive populations .

Pharmacokinetic Study in Elderly

In a study involving elderly patients (≥65 years), pharmacokinetic parameters indicated that AUC values were significantly higher compared to younger adults, suggesting altered metabolism and clearance in older populations .

Adverse Reactions

Cefprozil is generally well tolerated; however, some common adverse reactions include gastrointestinal disturbances such as diarrhea (2.7%), nausea (2.3%), and vomiting (1.4%) observed during clinical trials .

Eigenschaften

IUPAC Name |

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYUMNAHLSSTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121123-17-9 | |

| Record name | (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cefprozil?

A: Cefprozil is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] Cefprozil binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. []

Q2: What is the molecular formula and weight of cefprozil?

A: Cefprozil exists in a hydrated form known as cefprozil monohydrate. Its molecular formula is C18H19N3O5S·H2O, and its molecular weight is 407.45 g/mol. [, ]

Q3: Is there spectroscopic data available for cefprozil?

A: Yes, infrared spectroscopy has been used to study this compound. This technique confirmed the protonation state of functional groups within the molecule, which differs from the neutral form. []

Q4: What is the bioavailability of cefprozil?

A: Cefprozil exhibits excellent absorption after oral administration. Studies in humans have demonstrated an absolute bioavailability of approximately 89-94%. []

Q5: How is cefprozil metabolized and excreted?

A: Cefprozil is primarily excreted unchanged in the urine, indicating minimal metabolism. Renal clearance accounts for a significant portion of its elimination, although nonrenal clearance also plays a role. []

Q6: Does food affect the absorption of cefprozil?

A: Unlike some other cephalosporins, cefprozil's extent of absorption and rate of elimination remain mostly unaffected by food. While food may slightly delay the time to peak concentration, it does not significantly impact the overall drug levels in the blood. []

Q7: How does cefprozil penetrate into different tissues?

A: Cefprozil demonstrates good tissue penetration. Studies have shown its presence in various tissues and fluids, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [] Notably, concentrations in these tissues remain higher than the minimum inhibitory concentrations (MICs) for common pathogens associated with infections in those sites.

Q8: How do the pharmacokinetic parameters of cefprozil compare to those of cefaclor?

A: While cefprozil might be absorbed slightly slower and reach lower peak concentrations in plasma compared to cefaclor, it exhibits a significantly longer half-life (approximately twofold). [, , ] Consequently, the area under the curve (AUC) for cefprozil is notably larger, suggesting a greater overall exposure to the drug compared to cefaclor at the same dose. []

Q9: What types of infections is cefprozil used to treat?

A9: Cefprozil is primarily indicated for treating bacterial infections caused by susceptible organisms. These include:

- Respiratory tract infections: Otitis media, sinusitis, pharyngitis, tonsillitis, acute bacterial exacerbations of chronic bronchitis. [, , , , ]

- Skin and skin structure infections: Impetigo, abscesses, cellulitis. [, ]

- Urinary tract infections: Cystitis, pyelonephritis. []

Q10: How effective is cefprozil compared to other antibiotics?

A: Clinical trials have demonstrated that cefprozil exhibits comparable or superior efficacy to other commonly prescribed antibiotics for various infections. [, , , , ] Notably, it shows effectiveness in treating children with recurrent and persistent acute otitis media. []

Q11: What is the usual dosage regimen for cefprozil?

A11: Dosage regimens for cefprozil are not discussed in this Q&A section, as the focus is on scientific research and not clinical guidance.

Q12: Are there any known mechanisms of resistance to cefprozil?

A: Yes, bacteria can develop resistance to cefprozil through various mechanisms, primarily through mutations in penicillin-binding proteins (PBPs). [, ] Changes in PBPs, especially PBP1a and PBP2x, can reduce cefprozil's binding affinity and effectiveness. [] Other resistance mechanisms include the production of β-lactamases, which can hydrolyze cefprozil, rendering it inactive. [, ]

Q13: Does cefprozil show cross-resistance with other antibiotics?

A: Cross-resistance is possible, especially with other β-lactam antibiotics like penicillin and other cephalosporins. [, ] Resistance mechanisms, like modified PBPs or β-lactamase production, can confer resistance to multiple β-lactams.

Q14: What analytical methods are used to determine cefprozil concentrations?

A: Several analytical methods are employed for quantifying cefprozil levels in various matrices, including:* High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, is widely used to determine cefprozil concentrations in plasma, urine, and other biological samples. [, , , , , , , , ]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the simultaneous measurement of both cis and trans isomers of cefprozil in plasma. [, ]* Bioassay: Microbiological assays can also be used to determine cefprozil concentrations, particularly in middle ear fluid samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.